2-(2-Chlorophenyl)-2-methyloxirane
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Overview
Description
2-(2-Chlorophenyl)-2-methyloxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in organic synthesis and its potential as a chiral building block in the production of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2-methyloxirane typically involves the reaction of 2-chlorophenylmagnesium bromide with an appropriate epoxide precursor. The reaction conditions often include the use of a solvent such as diethyl ether or tetrahydrofuran (THF) and a temperature range of -10°C to 0°C to ensure the stability of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process can be scaled up by employing larger volumes of reactants and solvents, along with efficient cooling systems to maintain the desired temperature range .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: OsO4, KMnO4, typically in aqueous or organic solvents.
Reduction: LiAlH4, sodium borohydride (NaBH4), in dry ether or THF.
Major Products Formed:
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(2-Chlorophenyl)-2-methyloxirane has several applications in scientific research:
Organic Synthesis: It serves as a valuable chiral building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used as a monomer in the production of polymers with specific properties, such as biodegradable polymers for drug delivery and tissue engineering.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-methyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nature of the nucleophile. The compound’s reactivity is primarily due to the strained three-membered ring, which makes it highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Chlorophenyl oxirane: Similar structure but lacks the methyl group.
2-Methyl oxirane: Similar structure but lacks the chlorophenyl group.
2-Phenyl oxirane: Similar structure but lacks the chlorine atom.
Uniqueness: 2-(2-Chlorophenyl)-2-methyloxirane is unique due to the presence of both the chlorophenyl and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
Molecular Formula |
C9H9ClO |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-9(6-11-9)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI Key |
SZJKFEBRSVOESK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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